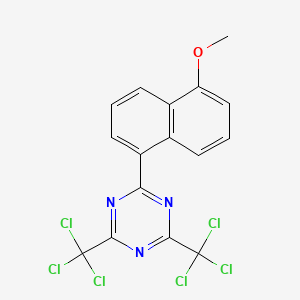
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the reaction of 5-methoxynaphthalene with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The trichloromethyl groups can be reduced to form triazine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield naphthoquinones, while reduction of trichloromethyl groups may produce triazine derivatives with different functional groups.
科学的研究の応用
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy group and trichloromethyl groups contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.
類似化合物との比較
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure but different functional groups.
(5-Methoxynaphthalen-1-yl)boronic acid: Another naphthalene derivative with a boronic acid group instead of a triazine ring.
Sigma-2 receptor agonist derivatives: Compounds with similar structural motifs used in cancer research.
Uniqueness
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its combination of a methoxy-substituted naphthalene ring and a trichloromethyl-substituted triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
69432-49-1 |
|---|---|
分子式 |
C16H9Cl6N3O |
分子量 |
472.0 g/mol |
IUPAC名 |
2-(5-methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C16H9Cl6N3O/c1-26-11-7-3-4-8-9(11)5-2-6-10(8)12-23-13(15(17,18)19)25-14(24-12)16(20,21)22/h2-7H,1H3 |
InChIキー |
WYJIVQXBJGQLCK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CC=C2C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


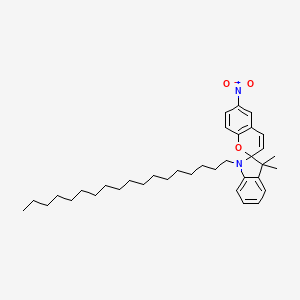
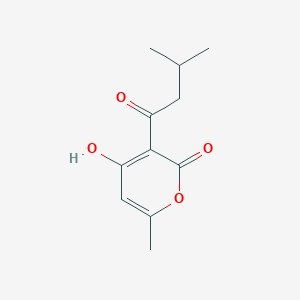
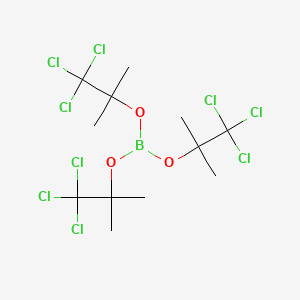


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
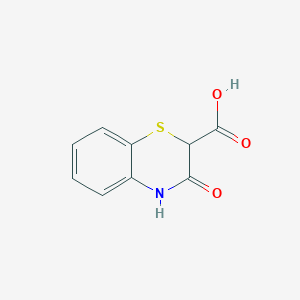
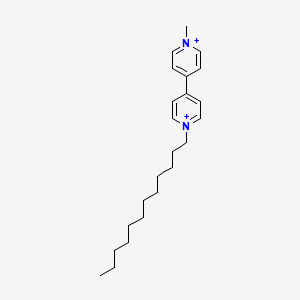

![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
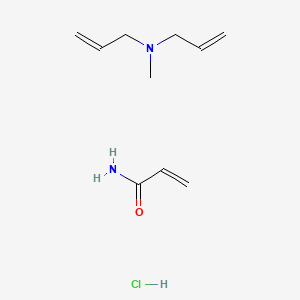
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
